molecular formula C11H11NO2 B8687934 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile

2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile

Cat. No.: B8687934
M. Wt: 189.21 g/mol
InChI Key: PFDGQNOQWHUIGR-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is an organic compound with a complex structure that includes a nitrile group, an epoxide ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the formation of the epoxide ring through an epoxidation reaction, followed by the introduction of the nitrile group via a nucleophilic substitution reaction. The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can open the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alcohols or amines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with metal ions or other electrophilic species, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: A secondary alcohol with a similar methyl and methoxy substitution pattern.

    3-Methyl-2-(methyloxy)benzonitrile: Lacks the epoxide ring but has similar functional groups.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methoxy group and a nitrile group but has a different core structure.

Uniqueness

2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the epoxide ring, which imparts significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various fields.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-7-9(10-6-14-10)4-3-8(5-12)11(7)13-2/h3-4,10H,6H2,1-2H3

InChI Key

PFDGQNOQWHUIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C#N)C2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-ethenyl-3-methyl-2-(methyloxy)benzonitrile (3.90 g, 22.5 mmol) and m-CPBA (85%, 11.7 g, 67.6 mmol) in 300 mL of DCM was stirred at room temperature for 120 hours. The reaction mixture was cooled to 0° C. and was washed subsequently with saturated NaHCO3 (50 mL), saturated Na2SO3 (50 mL), 5% NaOH (50 mL×2) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography (PE:EtOAc=20:1) to afford 3-methyl-2-(methyloxy)-4-oxiran-2-ylbenzonitrile.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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